molecular formula C13H8F2N2O2S B13481799 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride

2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride

Cat. No.: B13481799
M. Wt: 294.28 g/mol
InChI Key: JDKDBBIUAJKELR-UHFFFAOYSA-N
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Description

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride is a complex organic compound that features a unique combination of a fluoroimidazo[1,2-a]pyridine moiety and a benzene sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoroimidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and a fluorinated aldehyde. The resulting intermediate is then subjected to sulfonylation using benzene sulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a more oxidized form of the imidazo[1,2-a]pyridine core.

Scientific Research Applications

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoroimidazo[1,2-a]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-chloroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
  • 2-{6-methylimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
  • 2-{6-bromoimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride

Uniqueness

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C13H8F2N2O2S

Molecular Weight

294.28 g/mol

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C13H8F2N2O2S/c14-9-5-6-13-16-11(8-17(13)7-9)10-3-1-2-4-12(10)20(15,18)19/h1-8H

InChI Key

JDKDBBIUAJKELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)S(=O)(=O)F

Origin of Product

United States

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